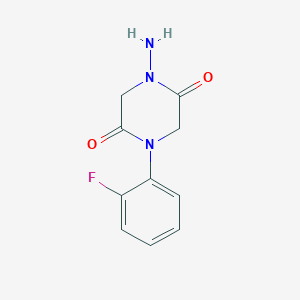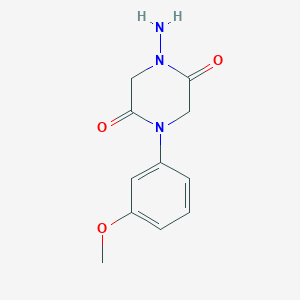![molecular formula C19H14N2O3S B292013 N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292013.png)
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is not fully understood, but it is believed to act through the inhibition of various enzymes and the modulation of neurotransmitter activity. Specifically, this compound has been shown to inhibit the activity of various kinases, including protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β), which are involved in numerous cellular processes. Additionally, it has been found to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been found to exhibit a range of biochemical and physiological effects, including anti-cancer activity, modulation of neurotransmitter activity, and inhibition of various enzymes. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea in lab experiments include its potent anti-cancer activity, its ability to modulate neurotransmitter activity, and its potential as an inhibitor of various enzymes. Additionally, this compound has been found to exhibit low toxicity in vitro, making it a relatively safe tool for scientific research. However, the limitations of using this compound include its relatively complex synthesis method and its limited availability, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research on N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea. One potential direction is the development of new cancer therapies based on this compound, either alone or in combination with other anti-cancer agents. Additionally, further research is needed to fully understand the mechanism of action of this compound, including its interactions with various enzymes and neurotransmitters. Furthermore, this compound may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and depression, and further research is needed to explore these potential applications. Finally, the synthesis of new analogs of this compound may lead to the discovery of more potent and selective inhibitors of various enzymes, making it a valuable tool for drug discovery.
合成法
The synthesis of N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea involves a multi-step process that has been described in detail in several scientific publications. The first step involves the synthesis of 4-oxo-4H-thieno[3,4-c]chromene, which is then reacted with 4-aminotoluene to yield the final product. The purity and yield of the product can be improved through various purification techniques, including recrystallization and column chromatography.
科学的研究の応用
N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been used in several scientific studies for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, it has been found to modulate the activity of various neurotransmitters, making it a potential tool for studying the mechanisms underlying neurological disorders. Furthermore, this compound has been investigated for its potential to act as an inhibitor of various enzymes, making it a valuable tool for drug discovery.
特性
分子式 |
C19H14N2O3S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-(4-oxothieno[3,4-c]chromen-3-yl)urea |
InChI |
InChI=1S/C19H14N2O3S/c1-11-6-8-12(9-7-11)20-19(23)21-17-16-14(10-25-17)13-4-2-3-5-15(13)24-18(16)22/h2-10H,1H3,(H2,20,21,23) |
InChIキー |
BBMXHSVZLKTBPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)

![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)


![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B291948.png)
![Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291949.png)
![3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291951.png)
![N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291954.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)